Ditercalinium chloride
Overview
Description
Ditercalinium chloride is a bifunctional intercalating molecule with antitumor activity . It was originally designed to obtain a higher DNA-binding activity than monofunctional ones . It binds to double-stranded DNA but can also form stable complexes with triplex and quadruplex structures .
Chemical Reactions Analysis
Ditercalinium chloride has been found to intimately associate with mammalian mitochondrial DNA and inhibit its replication . It inhibits human DNA polymerase gamma activity as efficiently as does ethidium bromide .Scientific Research Applications
1. Anticancer Properties and Mitochondrial DNA Interaction
Ditercalinium chloride was originally developed as an anticancer drug. It has a unique ability to deplete mitochondrial DNA in both mouse and human cells, distinguishing it from other substances like ethidium bromide, which is less effective in mouse cells. Ditercalinium chloride achieves this by inhibiting human DNA polymerase gamma activity, a crucial aspect in DNA replication. Its strong association with mitochondrial DNA suggests a potential application in cancer treatment targeting mitochondrial functions (Okamaoto et al., 2003).
2. DNA Binding Selectivity and Structural Impact
Ditercalinium chloride exhibits structural selectivity in binding to DNA. It shows a preference for GC-rich DNA species and can form stable complexes with both triplex and quadruplex DNA structures. This property has been confirmed through various methods, including electrospray mass spectrometry and surface plasmon resonance (SPR) spectroscopy. These findings open new avenues in drug design, particularly in targeting specific DNA structures like human telomeres (Carrasco et al., 2002).
3. DNA Sequence Recognition
Ditercalinium chloride is notable for its ability to form bisintercalation complexes with DNA, primarily recognizing certain GC-rich sequences. The drug's interaction with DNA has been thoroughly examined, revealing its sequence preference and the molecular determinants of this selectivity. This specificity is particularly relevant for potential therapeutic applications where targeting specific DNA sequences is crucial (Crow et al., 2002).
4. Perturbation of DNA Structure
Atomic force microscopy (AFM) studies have shown that ditercalinium chloride causes significant perturbations in the tertiary structure of DNA. This bis-intercalator induces changes in the formation of supercoils and plectonemic coils in DNA, affecting its physical properties. Such insights are valuable for understanding the physical impact of drug-DNA interactions and for evaluating the effects of DNA-binding drugs (Berge et al., 2002).
properties
IUPAC Name |
10-methoxy-2-[2-[4-[1-[2-(10-methoxy-7H-pyrido[4,3-c]carbazol-2-ium-2-yl)ethyl]piperidin-4-yl]piperidin-1-yl]ethyl]-7H-pyrido[4,3-c]carbazol-2-ium;dichloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H48N6O2.2ClH/c1-53-35-5-9-41-37(27-35)45-39-29-51(21-15-33(39)3-7-43(45)47-41)25-23-49-17-11-31(12-18-49)32-13-19-50(20-14-32)24-26-52-22-16-34-4-8-44-46(40(34)30-52)38-28-36(54-2)6-10-42(38)48-44;;/h3-10,15-16,21-22,27-32H,11-14,17-20,23-26H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBSWSRNGHRDFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2C4=C(C=C3)C=C[N+](=C4)CCN5CCC(CC5)C6CCN(CC6)CC[N+]7=CC8=C(C=CC9=C8C1=C(N9)C=CC(=C1)OC)C=C7.[Cl-].[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H50Cl2N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
82765-18-2 (Parent) | |
Record name | Ditercalinium chloride [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074517423 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
789.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ditercalinium chloride | |
CAS RN |
74517-42-3 | |
Record name | Ditercalinium chloride [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074517423 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DITERCALINIUM CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40Z22S8DO8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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